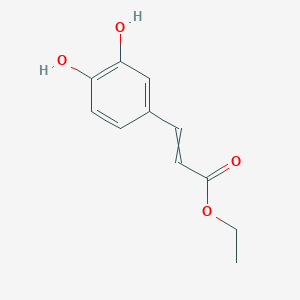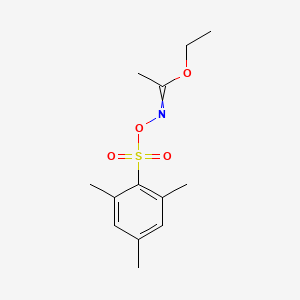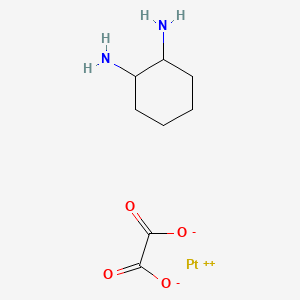
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Overview
Description
Mechanism of Action
Target of Action
The primary target of Cyclohexane-1,2-diamine; Oxalate; Platinum(2+), also known as Oxaliplatin, is DNA . It acts as an alkylating agent that prevents DNA replication and transcription by causing cross-links between DNA bases .
Mode of Action
Oxaliplatin interacts with its target, DNA, by causing intrastrand or interstrand crosslinks . The initial reaction in Oxaliplatin biotransformation involves displacement of the oxalate group by water and chloride, resulting in the formation of reactive species such as monochloro-, dichloro-, and diaquo-DACH platinum .
Biochemical Pathways
Oxaliplatin affects various biochemical pathways. It has been found to interact with microRNAs, small noncoding RNAs that have diverse roles in physiological processes, including cellular proliferation and cell death . For instance, in colorectal cancer, the co-treatment of Oxaliplatin with anti-miR-19a can partially reverse the Oxaliplatin resistance through the upregulation of phosphatase and tensin homolog (PTEN) .
Pharmacokinetics
The pharmacokinetics of Oxaliplatin involve its degradation and clearance from the body. Calcium and magnesium have been found to accelerate Oxaliplatin degradation to Pt(DACH)Cl2 in chloride-containing solutions in vitro .
Result of Action
The molecular and cellular effects of Oxaliplatin’s action include the prevention of DNA replication and transcription, leading to cell death . It has been shown to be effective in eliminating neoplastic cells of colorectal cancer . Resistance to this drug can reduce treatment efficacy .
Action Environment
Environmental factors such as the presence of calcium and magnesium can influence Oxaliplatin’s action, efficacy, and stability . These elements accelerate the in vitro degradation of Oxaliplatin by binding to a monochloro-monooxalato ring-opened anionic intermediate . Their impact on in vivo clearance of oxaliplatin is less than 25% .
Biochemical Analysis
Biochemical Properties
Oxaliplatin prevents DNA replication and transcription by causing cross-links between DNA bases . It works through either intrastrand or interstrand to produce these crosslinks, which in turn binds proteins to produce additional cytotoxic effects .
Cellular Effects
Oxaliplatin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is one of the few drugs which can eliminate the neoplastic cells of colorectal cancer .
Molecular Mechanism
Oxaliplatin exerts its effects at the molecular level through a variety of mechanisms. It prevents DNA replication and transcription by causing cross-links between DNA bases . These crosslinks, produced either intrastrand or interstrand, bind proteins to produce additional cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxaliplatin change over time. Calcium and magnesium accelerate the in vitro degradation of Oxaliplatin by binding to a monochloro-monooxalato ring-opened anionic intermediate . These elements do not alter or correlate with Oxaliplatin clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of oxaliplatin involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: Oxaliplatin can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to its platinum(0) state under specific conditions.
Substitution: Oxaliplatin undergoes substitution reactions where the oxalate ligand can be replaced by other ligands, such as chloride ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Chloride ions in the presence of hydrochloric acid.
Major Products:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Platinum(II) complexes with different ligands.
Scientific Research Applications
Oxaliplatin has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound for studying platinum-based reactions and mechanisms.
Biology: Investigated for its interactions with cellular components and its effects on cellular processes.
Medicine: Widely used in cancer research to study its efficacy, resistance mechanisms, and combination therapies
Comparison with Similar Compounds
Cisplatin: An earlier platinum-based chemotherapeutic agent.
Carboplatin: A second-generation platinum-based drug.
Comparison:
Oxaliplatin vs. Cisplatin: Oxaliplatin is less nephrotoxic and has a broader spectrum of activity against various cancers.
Oxaliplatin vs. Carboplatin: Oxaliplatin is more effective in overcoming resistance seen with cisplatin and carboplatin.
Oxaliplatin’s unique structure, involving the cyclohexane-1,2-diamine and oxalate ligands, contributes to its distinct pharmacological properties and reduced side effects compared to its predecessors .
Properties
IUPAC Name |
cyclohexane-1,2-diamine;oxalate;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROHGHOFXNOHSO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977462 | |
| Record name | Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61848-63-3, 61913-68-6 | |
| Record name | cis-1,2-Diaminocyclohexanemalonatoplatinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-3-(cis))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061913686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-Cyclohexanediamine(1,2-ethanedionato)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


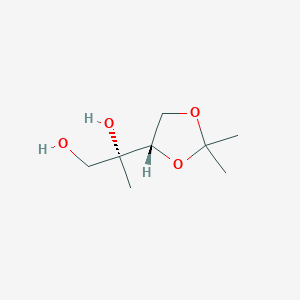
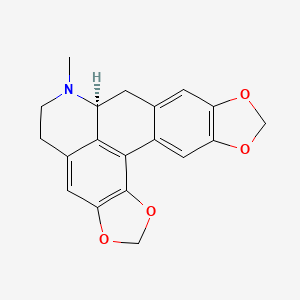
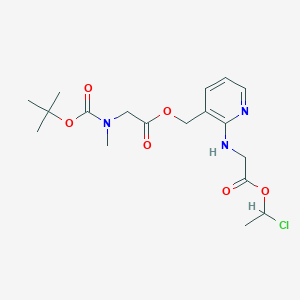
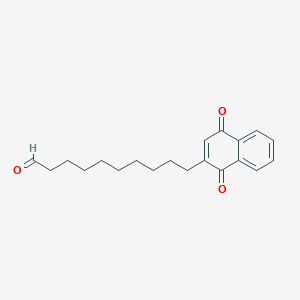
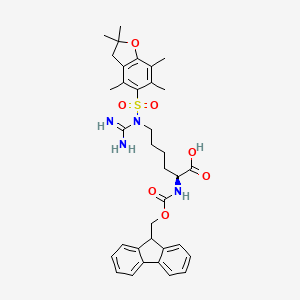
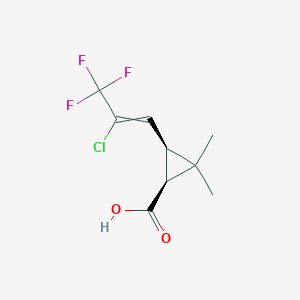
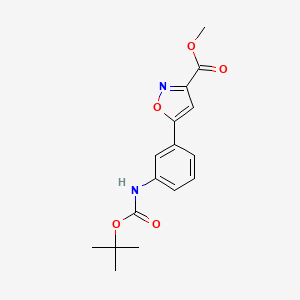
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B8057411.png)
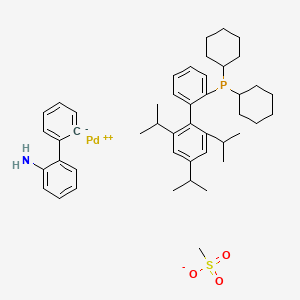
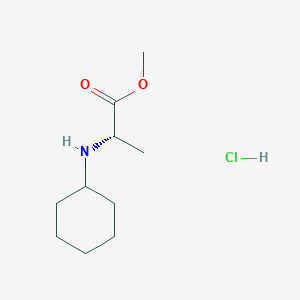
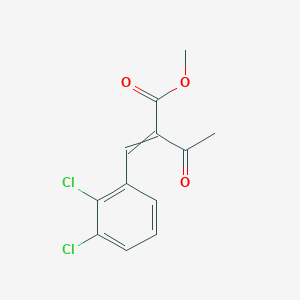
![9-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one](/img/structure/B8057444.png)
